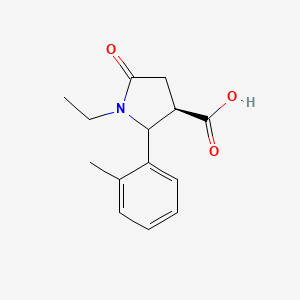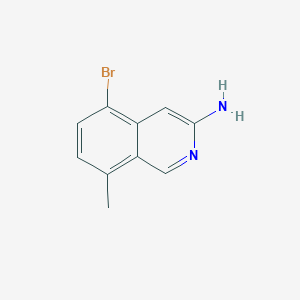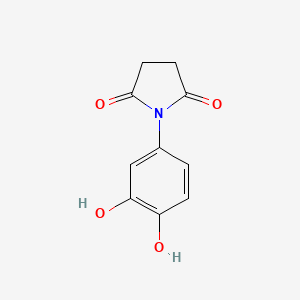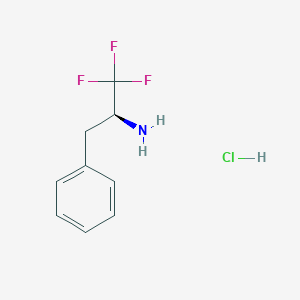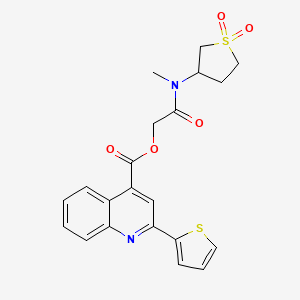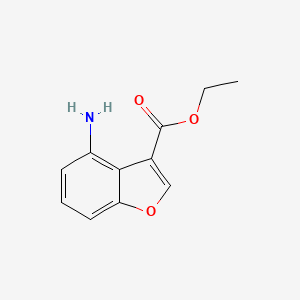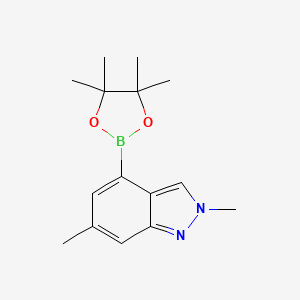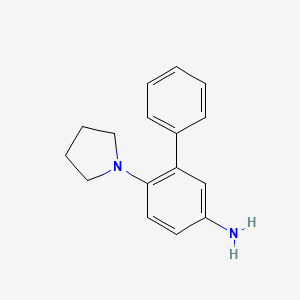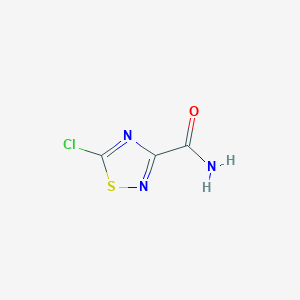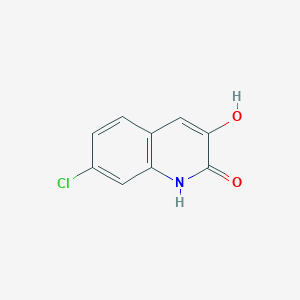
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmacological properties It is characterized by a purine base linked to a ribose sugar, which is further phosphorylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base via a glycosidic bond, often using a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar, which can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
科学的研究の応用
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and signaling.
Pathways: It can modulate pathways related to DNA replication, repair, and transcription, thereby influencing cellular functions.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Contains a guanine base instead of the purine base in the compound.
Cytidine Monophosphate (CMP): Contains a cytosine base.
Uniqueness
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is unique due to its specific purine base and the presence of the 3-methylbut-3-en-1-yl group, which imparts distinct biochemical properties and potential therapeutic applications.
特性
分子式 |
C15H20N5Na2O7P |
|---|---|
分子量 |
459.30 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H22N5O7P.2Na/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25;;/h6-7,9,11-12,15,21-22H,1,3-5H2,2H3,(H,16,17,18)(H2,23,24,25);;/q;2*+1/p-2/t9-,11-,12-,15-;;/m1../s1 |
InChIキー |
VAQIKJXIMBVMAK-DEHVKTTJSA-L |
異性体SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
正規SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
